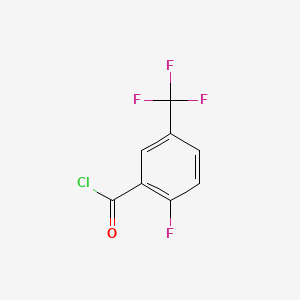

2-Fluoro-5-(trifluoromethyl)benzoyl chloride

説明

The exact mass of the compound 2-Fluoro-5-(trifluoromethyl)benzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-5-(trifluoromethyl)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-(trifluoromethyl)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-fluoro-5-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-7(14)5-3-4(8(11,12)13)1-2-6(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVKAIZITGCCDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370550 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207981-46-2 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzoyl chloride

Abstract

This guide provides an in-depth technical overview of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride (CAS No. 207981-46-2), a highly versatile fluorinated building block. Intended for an audience of researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of properties to explore the causality behind its synthesis, reactivity, and application. We will examine its role as a critical intermediate in the development of pharmaceuticals and agrochemicals, grounded in the unique electronic properties conferred by its fluoro and trifluoromethyl substituents.[1] Detailed, field-proven protocols for its synthesis and subsequent derivatization are provided, alongside essential safety and handling information to ensure its effective and safe utilization in a laboratory setting.

Core Compound Identity and Physicochemical Profile

2-Fluoro-5-(trifluoromethyl)benzoyl chloride is a specialized acyl chloride distinguished by the presence of two electron-withdrawing groups on the aromatic ring: a fluorine atom at the ortho-position and a trifluoromethyl group at the meta-position relative to the benzoyl chloride moiety. This substitution pattern significantly enhances the electrophilicity of the carbonyl carbon, making the compound an exceptionally reactive and valuable reagent for nucleophilic acyl substitution reactions.[2]

Key Identifiers and Properties

The fundamental properties of this compound are summarized below, providing at-a-glance information critical for experimental design and safety assessment.

| Property | Value | Source(s) |

| CAS Number | 207981-46-2 | [1][3][4] |

| Molecular Formula | C₈H₃ClF₄O | [1][3][4] |

| Molecular Weight | 226.56 g/mol | [1][3][4] |

| Synonyms | α,α,α,6-Tetrafluoro-m-toluoyl chloride | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 191 °C (lit.) | [1][3][4] |

| Density | 1.499 - 1.5 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index (n20/D) | 1.468 - 1.47 (lit.) | [1][3] |

| Storage Conditions | 2 - 8 °C, under inert atmosphere, away from moisture | [1][5] |

Synthesis and Mechanism

The most direct and industrially relevant synthesis of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS No. 115029-23-7).[3][6] Several reagents can accomplish this transformation, but thionyl chloride (SOCl₂) is often preferred in laboratory and industrial settings.[7][8]

Rationale for Reagent Selection: Thionyl Chloride

The choice of thionyl chloride is a strategic one rooted in process efficiency. The reaction proceeds via a nucleophilic acyl substitution mechanism where the carboxylic acid's hydroxyl group is converted into a superior leaving group.[2][9] The key advantage of SOCl₂ is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[7][9] This simplifies the purification process immensely, as these byproducts are easily removed from the reaction mixture, driving the equilibrium toward the product side and often leaving a relatively pure acyl chloride that can be purified by simple fractional distillation.[7]

Caption: Synthetic route from carboxylic acid to acyl chloride.

Detailed Experimental Protocol: Synthesis

This protocol describes a robust method for converting the carboxylic acid precursor to the target acyl chloride.

Materials:

-

2-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

-

Catalytic N,N-Dimethylformamide (DMF) (a few drops)

-

Anhydrous toluene (as solvent, optional)

-

Round-bottom flask with reflux condenser and gas outlet/scrubber

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a basic scrubber (e.g., NaOH solution) to neutralize the HCl and SO₂ gases produced. The entire apparatus must be protected from atmospheric moisture.

-

Charging the Flask: Charge the flask with 2-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq). If using a solvent, add anhydrous toluene.

-

Addition of Reagents: Add a few drops of DMF as a catalyst. Slowly add thionyl chloride (1.5 eq) to the flask at room temperature with stirring. The reaction is often exothermic.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours.[8] The progress can be monitored by the cessation of gas evolution.

-

Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. Caution: This should be done in a well-ventilated fume hood.

-

The crude 2-Fluoro-5-(trifluoromethyl)benzoyl chloride can then be purified by fractional distillation under vacuum to yield a clear, colorless to light yellow liquid.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride is dominated by the highly electrophilic carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Reaction with Amines: Amide Formation

The reaction with primary or secondary amines is a cornerstone of its application, leading to the formation of stable amide bonds.[10] This reaction is fundamental to the synthesis of many active pharmaceutical ingredients (APIs).[11] The reaction typically proceeds rapidly at low temperatures, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[10][12]

Caption: Standard laboratory workflow for an acylation reaction.

Detailed Experimental Protocol: Amide Synthesis (General)

Materials:

-

A primary or secondary amine (1.0 eq)

-

2-Fluoro-5-(trifluoromethyl)benzoyl chloride (1.05 eq)

-

Triethylamine (Et₃N) or Pyridine (1.2 eq)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Initial Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Acylation: Dissolve 2-Fluoro-5-(trifluoromethyl)benzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or LC-MS.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude amide product can be purified by recrystallization or column chromatography.

Reaction with Alcohols: Ester Formation

In a similar fashion, the compound reacts with alcohols to form esters.[13] This reaction is also typically performed in the presence of a base (like pyridine) to neutralize the HCl generated. The resulting esters are also valuable intermediates in various synthetic pathways.

Applications in Research and Development

The primary value of this reagent lies in its ability to introduce the 2-fluoro-5-(trifluoromethyl)phenyl moiety into a target molecule.[1] This specific structural unit is highly sought after in medicinal and agricultural chemistry.

The Role of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (CF₃) group is a cornerstone of modern drug design.[14] Its inclusion in a molecule can profoundly and beneficially alter its properties:[15]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation (e.g., oxidation by Cytochrome P450 enzymes). This can increase the drug's half-life.[15]

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[10][15]

-

Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, potentially increasing the binding affinity and potency of the drug.[10][11]

A Key Building Block

Due to these favorable properties, 2-Fluoro-5-(trifluoromethyl)benzoyl chloride serves as a key intermediate in the synthesis of:

-

Pharmaceuticals: It is used to create APIs with enhanced biological activity for therapeutic areas such as oncology (kinase inhibitors) and inflammation.[1][10]

-

Agrochemicals: It is a component in the production of advanced herbicides and pesticides, where the fluorinated moiety contributes to the potency and stability of the final product.[1]

-

Advanced Materials: The compound is also used in materials science to develop specialty polymers and coatings that require high thermal stability and chemical resistance.[1]

Safety, Handling, and Storage

As a highly reactive chemical, strict adherence to safety protocols is mandatory when handling 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.

Hazard Profile

The compound is classified as corrosive and combustible, with specific hazards outlined below.

| Hazard Statement | Description | Source(s) |

| H314 | Causes severe skin burns and eye damage. | [16] |

| H290 | May be corrosive to metals. | [16] |

| H227 | Combustible liquid. | [16] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[5] An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment:

-

Gloves: Wear suitable chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Clothing: Wear a flame-retardant lab coat and closed-toe shoes.

-

Storage and Incompatibilities

-

Storage: Store in a tightly sealed, corrosive-resistant container in a cool, dry, and well-ventilated area designated for corrosives.[1][5] Recommended storage temperature is 2-8 °C.[1] The container should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by moisture.

-

Incompatibilities: Keep away from water, strong bases, alcohols, and oxidizing agents.[5][17] The compound reacts violently with water, liberating toxic HCl gas.[5]

References

-

Converting carboxylic acids into acyl (acid) chlorides . Chemguide. [Link]

-

2-fluoro-5-(trifluoromethyl)benzoyl chloride . ChemBK. [Link]

-

Acyl chloride synthesis . Organic Chemistry Portal. [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) . YouTube. [Link]

-

Acid to Acid Chloride - Common Conditions . Organic Chemistry Data. [Link]

-

Carboxylic Acids to Acid Chlorides . Moodle. [Link]

-

Exploring the Utility of Trifluoromethylbenzoyl Chloride in Fine Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Fluoro-5-(trifluoromethyl)benzoyl chloride . African Rock Art. [Link]

- Preparation method of 2-trifluoromethyl benzoic acid.

-

2-Fluoro-5-(trifluoromethyl)benzoic acid . Oakwood Chemical. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

-

What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol . Pearson. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Hovione. [Link]

-

What is best condition for benzolation of primary aromatic amines in presence of secondary amine? . ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Carboxylic Acids to Acid Chlorides [moodle.tau.ac.il]

- 3. chembk.com [chembk.com]

- 4. 2-Fluoro-5-(trifluoromethyl)benzoyl Chloride , >97% , 207981-46-2 - CookeChem [cookechem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 2-Fluoro-5-(trifluoromethyl)benzoic acid [oakwoodchemical.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 14. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 15. mdpi.com [mdpi.com]

- 16. 2-Fluoro-5-(trifluoromethyl)benzoyl Chloride | 207981-46-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

The Strategic Utility of 2-Fluoro-5-(trifluoromethyl)benzoyl Chloride in Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, are highly sought after in the design of novel therapeutic agents and advanced materials.[1] Within the arsenal of fluorinated building blocks, 2-Fluoro-5-(trifluoromethyl)benzoyl chloride has emerged as a particularly versatile and powerful reagent. This guide provides an in-depth technical overview of its molecular structure, properties, and applications, with a focus on practical, field-proven insights for its effective utilization in synthesis.

Molecular Structure and Physicochemical Properties

2-Fluoro-5-(trifluoromethyl)benzoyl chloride is a substituted aromatic acyl chloride. The benzene ring is functionalized with a fluorine atom at the 2-position, a trifluoromethyl group at the 5-position, and a benzoyl chloride group at the 1-position. This specific arrangement of electron-withdrawing groups significantly influences the reactivity of the molecule, particularly at the carbonyl carbon of the acyl chloride, making it a potent acylating agent.[2]

The molecular formula for 2-Fluoro-5-(trifluoromethyl)benzoyl chloride is C8H3ClF4O.[1][3][4] Its molecular weight is approximately 226.56 g/mol .[1][4]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C8H3ClF4O | [1][3][4] |

| Molecular Weight | 226.56 g/mol | [1][4] |

| Appearance | Colorless to light yellow clear liquid | [3][5] |

| Density | ~1.5 g/mL | [3][6] |

| Boiling Point | 191 °C | [3][5][6] |

| Refractive Index | ~1.468-1.47 | [3][6] |

| CAS Number | 207981-46-2 | [1][3][4][5] |

Applications in Synthesis

The primary utility of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride lies in its role as a key intermediate for introducing the 2-fluoro-5-(trifluoromethyl)benzoyl moiety into a diverse range of molecules. This is particularly valuable in:

-

Pharmaceutical Development: The trifluoromethyl group is a well-established bioisostere for other functional groups and can significantly enhance the metabolic stability and binding affinity of drug candidates.[1] This reagent is instrumental in the synthesis of various pharmaceuticals, including kinase inhibitors for cancer therapy.[1]

-

Agrochemicals: It is employed in the production of advanced herbicides and pesticides, where the fluorinated substituents contribute to increased efficacy and stability.

-

Materials Science: 2-Fluoro-5-(trifluoromethyl)benzoyl chloride is used to create specialty polymers and coatings with enhanced thermal stability and chemical resistance.

Experimental Protocol: Synthesis of N-Aryl-2-fluoro-5-(trifluoromethyl)benzamides

The acylation of anilines with 2-Fluoro-5-(trifluoromethyl)benzoyl chloride is a common and important reaction. The following protocol provides a detailed, step-by-step methodology for this transformation, highlighting the critical parameters for success.

Rationale for Experimental Choices

-

Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. The presence of water will lead to the formation of the corresponding carboxylic acid, reducing the yield of the desired amide. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial.

-

Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the amine nucleophile and drives the reaction to completion.

-

Temperature Control: The reaction is typically initiated at 0 °C to control the initial exothermic reaction upon addition of the highly reactive acyl chloride. The reaction is then allowed to warm to room temperature to ensure completion.

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired substituted aniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.2 equivalents) to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Acyl Chloride: In a separate, dry dropping funnel, prepare a solution of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO3) solution, and brine (saturated aqueous NaCl).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel.

-

Self-Validating System

The success of this protocol can be validated at several stages:

-

TLC Monitoring: The consumption of the starting aniline and the formation of a new, typically less polar, product spot can be observed.

-

Spectroscopic Analysis: The structure of the purified product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The characteristic signals of the 2-fluoro-5-(trifluoromethyl)benzoyl moiety and the aniline derivative should be present.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of N-aryl-2-fluoro-5-(trifluoromethyl)benzamides.

Sources

An In-depth Technical Guide to the Synthesis Precursors of 2-Fluoro-5-(trifluoromethyl)benzoyl Chloride

Foreword: The Strategic Importance of Fluorinated Benzoyl Chlorides

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. The 2-fluoro-5-(trifluoromethyl)benzoyl moiety, in particular, is a privileged scaffold. Its constituent parts—the trifluoromethyl (CF₃) group and the ortho-fluoro atom—impart a unique combination of properties. The highly electronegative and lipophilic CF₃ group can dramatically enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This makes 2-Fluoro-5-(trifluoromethyl)benzoyl chloride a highly sought-after intermediate for the synthesis of advanced pharmaceuticals, including kinase inhibitors for oncology, as well as high-performance agrochemicals and specialty polymers.[1][3]

This guide provides an in-depth exploration of the primary synthetic precursors to 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. We will dissect the core chemical transformations, elucidate the causality behind methodological choices, and provide actionable protocols grounded in established chemical principles. Our focus is not merely on the "what" but on the "why," offering the field-proven insights necessary for researchers and development professionals to navigate the synthesis of this critical building block.

Part 1: The Final Transformation: From Carboxylic Acid to Acyl Chloride

The most immediate and ubiquitous precursor to 2-Fluoro-5-(trifluoromethyl)benzoyl chloride is its corresponding carboxylic acid, 2-Fluoro-5-(trifluoromethyl)benzoic acid .[4] The conversion of this acid to the more reactive acyl chloride is a fundamental and critical step, enabling subsequent acylation reactions.

Causality of Reagent Selection: Thionyl Chloride vs. Oxalyl Chloride

The two most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[5]

-

Thionyl Chloride (SOCl₂): This is often the reagent of choice for its cost-effectiveness and efficiency. The reaction mechanism proceeds through a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[6] The evolution of these gaseous byproducts drives the reaction to completion, simplifying purification. It can be used in excess as both a reagent and a solvent, or with a high-boiling solvent like toluene.[6]

-

Oxalyl Chloride ((COCl)₂): This reagent offers a milder alternative, often providing cleaner reactions with fewer side products.[5] The reaction requires a catalytic amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ. This electrophilic species is the active catalyst that converts the carboxylic acid to the acyl chloride. The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are also gaseous, facilitating an easy workup.[5]

The choice between them often comes down to substrate sensitivity and scale. For robust substrates and larger-scale operations, thionyl chloride is common. For more delicate molecules where milder conditions are paramount, the oxalyl chloride/DMF system is preferred.

Workflow: Conversion of Benzoic Acid to Benzoyl Chloride

Below is a diagram illustrating the final, crucial activation step.

Caption: Final conversion of the carboxylic acid precursor to the target acyl chloride.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a standard laboratory-scale procedure for the chlorination of 2-Fluoro-5-(trifluoromethyl)benzoic acid.

-

Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to eliminate moisture, which would quench the thionyl chloride.

-

Charging the Flask: To the flask, add 2-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (approx. 5.0 eq). Toluene can be used as a co-solvent if desired. Add 1-2 drops of anhydrous DMF to catalyze the reaction.

-

Reaction: Heat the mixture to reflux (approximately 80°C for neat SOCl₂) and maintain for 2-6 hours.[5] The reaction progress can be monitored by taking a small aliquot, quenching it with methanol to form the methyl ester, and analyzing by GC-MS or TLC.

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and any solvent under reduced pressure.[6] Crucially, a trap containing a sodium hydroxide solution should be used to neutralize the corrosive and toxic SOCl₂ vapors. The resulting crude 2-Fluoro-5-(trifluoromethyl)benzoyl chloride is often of sufficient purity for subsequent steps. If higher purity is required, vacuum distillation can be performed.[5]

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-5-(trifluoromethyl)benzoic acid | [4] |

| Reagent | Thionyl Chloride (SOCl₂) | [5][6] |

| Catalyst | N,N-Dimethylformamide (DMF) | [6] |

| Typical Yield | >95% | General Exp. |

| Purity (Crude) | >97% | General Exp. |

Part 2: Synthesis of the Core Precursor: 2-Fluoro-5-(trifluoromethyl)benzoic Acid

The synthesis of the carboxylic acid itself is the heart of the matter, with several viable routes starting from more fundamental building blocks. The choice of route depends on the availability and cost of starting materials.

Route A: Oxidation of 2-Fluoro-5-(trifluoromethyl)toluene

A common and intuitive approach is the oxidation of the methyl group of 2-Fluoro-5-(trifluoromethyl)toluene. This route is attractive due to the relative stability of the trifluoromethyl group to many common oxidizing agents.

-

Potassium Permanganate (KMnO₄): A strong, classic, and relatively inexpensive oxidizing agent. The reaction is typically run in aqueous solution, sometimes with a phase-transfer catalyst, and can require elevated temperatures. The workup involves removing the manganese dioxide (MnO₂) byproduct.

-

Chromium-based Reagents (e.g., CrO₃, Na₂Cr₂O₇): Highly effective but generate toxic chromium waste, making them less desirable from an environmental and safety perspective, especially at an industrial scale.

-

Catalytic Air Oxidation: For industrial-scale synthesis, catalytic oxidation using air or oxygen as the terminal oxidant, often with cobalt or manganese catalysts, is the most economically and environmentally viable method.[7]

Route B: Ortho-Directed Metalation and Carboxylation

A more elegant and regioselective approach is the use of directed ortho-metalation (DoM). In this strategy, a heteroatom-containing group on the aromatic ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium species is a powerful nucleophile that can be trapped with an electrophile, in this case, carbon dioxide.

For this specific target, the synthesis would logically start from 1-fluoro-4-(trifluoromethyl)benzene . The fluorine atom can act as a directing group, facilitating lithiation at the C2 position. This method is exceptionally clean and high-yielding. A well-documented analogue is the synthesis of 2-chloro-5-(trifluoromethyl)benzoic acid from 4-chlorobenzotrifluoride.[8][9]

-

Deprotonation: A strong base, such as n-butyllithium (n-BuLi), in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), selectively removes the proton at the C2 position, ortho to the fluorine atom. The TMEDA chelates the lithium ion, increasing the basicity of the n-BuLi.

-

Carboxylation: The resulting aryllithium intermediate is quenched by pouring it over solid carbon dioxide (dry ice).

-

Acidification: An acidic workup protonates the resulting lithium carboxylate to yield the final carboxylic acid.

Synthetic Pathway: From Halobenzotrifluoride to Benzoyl Chloride

The following diagram outlines the complete DoM pathway.

Caption: A two-step pathway from a common precursor to the final product.

Experimental Protocol: Synthesis via Ortho-Metalation (Analogous Procedure)

This protocol is adapted from the well-established synthesis of the chloro-analogue.[8]

-

Preparation: Set up an oven-dried, three-necked round-bottom flask with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. Maintain a dry, inert atmosphere (N₂ or Ar) throughout the reaction.

-

Reagent Solution: In the flask, dissolve 1-fluoro-4-(trifluoromethyl)benzene (1.0 eq) and TMEDA (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Carboxylation: In a separate flask, place a large excess of crushed dry ice. Transfer the cold aryllithium solution onto the dry ice via a cannula.[8] Allow the mixture to slowly warm to room temperature as the CO₂ sublimes.

-

Work-up and Isolation: Once at room temperature, add water to dissolve the lithium carboxylate salt. Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 1-2 with concentrated HCl. The product, 2-Fluoro-5-(trifluoromethyl)benzoic acid, will precipitate and can be collected by filtration or extracted with an organic solvent like dichloromethane.[8]

| Parameter | Value | Reference |

| Starting Material | 1-Fluoro-4-(trifluoromethyl)benzene | Analogous |

| Reagents | n-BuLi, TMEDA, CO₂ (solid) | [8] |

| Solvent | Anhydrous THF | [8] |

| Temperature | -78 °C | [8] |

| Typical Yield | 60-80% (based on analogue) | [8] |

Conclusion

The synthesis of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride is a process of strategic chemical transformations, beginning with readily available fluorinated aromatics. The primary precursor, 2-Fluoro-5-(trifluoromethyl)benzoic acid, can be accessed chiefly through robust oxidation of the corresponding toluene or via elegant and highly regioselective ortho-metalation chemistry. The final conversion to the acyl chloride is a standard, high-yielding activation step. The choice of a specific synthetic route is ultimately a function of starting material availability, cost, scale, and the desired purity of the final product. Understanding the causality behind each step empowers researchers to troubleshoot and optimize these critical syntheses for applications ranging from life-saving pharmaceuticals to cutting-edge materials.

References

- BenchChem. (n.d.). Application of 2-(Trifluoromethyl)benzoyl Chloride in the Synthesis of Pharmaceutical Intermediates.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Exploring the Utility of Trifluoromethylbenzoyl Chloride in Fine Chemical Synthesis.

- BenchChem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of 2-(Trifluoromethyl)benzoyl Chloride Derivatives.

- BenchChem. (n.d.). 2-fluoro-5-(hydroxymethyl)benzoic acid reaction with thionyl chloride.

- ChemicalBook. (n.d.). 2-Chloro-5-(trifluoromethyl)benzoic acid synthesis.

- African Rock Art. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.

- Chem-Impex. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.

- ChemicalBook. (n.d.). 2-Fluorobenzoic acid synthesis.

- Win-Win Chemical. (n.d.). 115029-23-7 2-Fluoro-5-Trifluoromethylbenzoic Acid.

- Google Patents. (n.d.). CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 115029-23-7 2-Fluoro-5-Trifluoromethylbenzoic Acid 2-氟-5-三氟甲基苯甲酸 -Win-Win Chemical [win-winchemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Chloro-5-(trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Profile of 2-Fluoro-5-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Spectroscopic Implications

The molecular structure of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride, with its distinct substitution pattern on the benzene ring, gives rise to a unique spectroscopic fingerprint. The relative positions of the fluoro, trifluoromethyl, and benzoyl chloride moieties dictate the electronic environment of each atom, which in turn governs the signals observed in various spectroscopic techniques.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2-Fluoro-5-(trifluoromethyl)benzoyl chloride, the IR spectrum is expected to be dominated by absorptions from the carbonyl group of the acyl chloride, the carbon-fluorine bonds of the trifluoromethyl group, and the carbon-fluorine bond on the aromatic ring, as well as vibrations from the benzene ring itself.

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an IR spectrum of a liquid sample like 2-Fluoro-5-(trifluoromethyl)benzoyl chloride would involve Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup.

-

Place a small drop of the neat liquid sample onto the center of the ATR crystal.

-

Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, over a spectral range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for 2-Fluoro-5-(trifluoromethyl)benzoyl chloride, based on data for similar compounds.[2]

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (Acyl Chloride) | 1780 - 1815 | Strong, sharp absorption due to the carbonyl stretch. The high frequency is characteristic of acyl chlorides. |

| C-F (Aromatic) | 1200 - 1300 | Strong absorption from the C-F stretching vibration on the benzene ring. |

| C-F (Trifluoromethyl) | 1100 - 1200 | Multiple strong, broad absorptions due to the symmetric and asymmetric stretching of the C-F bonds in the CF₃ group. |

| C-Cl | 650 - 850 | Moderate to strong absorption from the C-Cl stretch. |

| Aromatic C=C | 1450 - 1600 | Several moderate to weak absorptions from the stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| Aromatic C-H | 3000 - 3100 | Weak to moderate absorptions from the stretching vibrations of the C-H bonds on the aromatic ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and electronic environment of the carbon and hydrogen atoms in a molecule. For 2-Fluoro-5-(trifluoromethyl)benzoyl chloride, ¹H and ¹³C NMR will reveal the specific arrangement of the aromatic protons and carbons, with coupling constants providing further insight into their connectivity.

Experimental Protocol for NMR Spectroscopy

Standard NMR spectra are typically acquired in a deuterated solvent, such as chloroform-d (CDCl₃).

-

Dissolve a small amount of the sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of CDCl₃ containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required to obtain a good signal-to-noise ratio.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride is expected to show three distinct signals in the aromatic region. The chemical shifts and coupling patterns can be predicted based on the electronic effects of the substituents. The fluorine and trifluoromethyl groups are strongly electron-withdrawing, which will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm).

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.8 - 8.0 | dd | J(H-3, H-4) ≈ 8-9 Hz, J(H-3, F) ≈ 4-5 Hz |

| H-4 | 7.6 - 7.8 | t | J(H-4, H-3) ≈ 8-9 Hz, J(H-4, H-6) ≈ 8-9 Hz |

| H-6 | 8.0 - 8.2 | d | J(H-6, H-4) ≈ 8-9 Hz |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon of the carbonyl group will appear at a very low field. The aromatic carbons will show distinct chemical shifts influenced by the attached substituents, and the carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | 165 - 170 | s |

| C-1 | 130 - 135 | d |

| C-2 | 160 - 165 | d (¹JCF) |

| C-3 | 125 - 130 | s |

| C-4 | 135 - 140 | s |

| C-5 | 125 - 130 | q (²JCF) |

| C-6 | 120 - 125 | s |

| CF₃ | 120 - 125 | q (¹JCF) |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile molecules like 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Data

The molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight of the compound (226.56 g/mol ).[3] The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.

| m/z | Predicted Fragment | Description |

| 226/228 | [C₈H₃ClF₄O]⁺ | Molecular ion |

| 191 | [C₈H₃F₄O]⁺ | Loss of Cl |

| 173 | [C₇H₃F₄]⁺ | Loss of COCl |

| 145 | [C₆H₃F₃]⁺ | Loss of COCl and F |

Visualizing Spectroscopic Relationships

The following diagrams illustrate the structure of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride and the expected correlations in its NMR spectra.

Caption: Molecular structure of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.

Caption: Predicted ¹H-¹³C correlations and proton-proton couplings.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. By leveraging data from structurally similar compounds, we can confidently predict the key features in its IR, ¹H NMR, ¹³C NMR, and mass spectra. This information is invaluable for researchers in confirming the identity and purity of this important synthetic intermediate, thereby supporting the advancement of research and development in the chemical and pharmaceutical sciences.

References

-

Beilstein Journal of Organic Chemistry. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-fluoro-5-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. PubChem. Retrieved from [Link]

-

African Rock Art. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Reactivity of the acyl chloride group in 2-Fluoro-5-(trifluoromethyl)benzoyl chloride

An In-Depth Technical Guide to the Reactivity of 2-Fluoro-5-(trifluoromethyl)benzoyl Chloride

Authored by a Senior Application Scientist

Foreword: Understanding the Enhanced Electrophilicity of a Key Building Block

2-Fluoro-5-(trifluoromethyl)benzoyl chloride stands as a pivotal reagent in modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development. Its utility stems from the highly activated acyl chloride moiety, a feature engineered by the strategic placement of two potent electron-withdrawing groups on the aromatic ring. This guide delves into the core principles governing the reactivity of this molecule, offering not just protocols, but a foundational understanding of the electronic effects at play. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to leverage the unique properties of this compound, enabling the rational design of synthetic routes and the confident execution of complex chemical transformations.

The Molecular Architecture: A Symphony of Inductive and Mesomeric Effects

The heightened reactivity of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride is not accidental; it is a direct consequence of its electronic structure. The acyl chloride group, inherently reactive, is further activated by the synergistic electron-withdrawing effects of the ortho-fluoro and para-trifluoromethyl substituents.

-

The Trifluoromethyl Group (-CF₃): Positioned para to the acyl chloride, the -CF₃ group exerts a powerful inductive effect (-I) and a moderate resonance effect (-M). Its strong electronegativity pulls electron density from the aromatic ring, which in turn withdraws electron density from the carbonyl carbon of the acyl chloride. This renders the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.

-

The Fluorine Atom (-F): Located at the ortho position, the fluorine atom contributes a strong inductive effect (-I) due to its high electronegativity. While it also possesses a +M (mesomeric) effect due to its lone pairs, the inductive effect is generally considered to be dominant in influencing the reactivity of the acyl chloride. The proximity of the fluorine atom to the reaction center provides a potent and direct electron-withdrawing pull.

The culmination of these effects is a carbonyl carbon with a substantially increased partial positive charge, making it an exceptionally "hot" electrophile. This enhanced electrophilicity translates to faster reaction kinetics and the ability to react with a broader range of nucleophiles, including those that are typically considered weak.

Reactivity Profile: A Guide to Nucleophilic Acyl Substitution

The primary mode of reactivity for 2-Fluoro-5-(trifluoromethyl)benzoyl chloride is nucleophilic acyl substitution. The general mechanism proceeds through a tetrahedral intermediate, which then collapses to expel the chloride leaving group and form the final product.

Generalized Mechanism of Nucleophilic Acyl Substitution.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The reaction of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride with primary and secondary amines is a robust and widely employed method for the synthesis of amides.[1] These amides are crucial scaffolds in a vast array of pharmaceuticals.[2]

Causality Behind Experimental Choices:

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent the hydrolysis of the highly reactive acyl chloride.[3]

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) byproduct of the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

-

Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side product formation. It is then allowed to warm to room temperature to ensure the completion of the reaction.

Protocol: Synthesis of N-Aryl Amides

This protocol is particularly relevant for the synthesis of bioactive molecules, where an aryl amine is a common coupling partner.

-

Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl amine (1.0 equivalent) and a non-nucleophilic base such as DIPEA (1.5 equivalents) in anhydrous DCM (~10 mL per mmol of amine).

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the cooled amine solution.

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Esterification: Accessing Another Key Functional Group

The synthesis of esters from 2-Fluoro-5-(trifluoromethyl)benzoyl chloride and alcohols follows a similar nucleophilic acyl substitution pathway.

Causality Behind Experimental Choices:

-

Catalyst: While the reaction can proceed without a catalyst, particularly with more nucleophilic alcohols, a catalyst like 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction, especially with hindered or less reactive alcohols.

-

Base: A stoichiometric amount of a non-nucleophilic base is required to scavenge the HCl byproduct.

Protocol: DMAP-Catalyzed Esterification

-

Preparation: In a flame-dried flask under an inert atmosphere, combine the alcohol (1.0 equivalent), a non-nucleophilic base such as triethylamine (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C.

-

Addition of Acyl Chloride: Add 2-Fluoro-5-(trifluoromethyl)benzoyl chloride (1.1 equivalents) dropwise.

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.

-

Work-up and Purification: Perform an aqueous work-up similar to the amide synthesis protocol, followed by purification via column chromatography.

Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds

2-Fluoro-5-(trifluoromethyl)benzoyl chloride is an effective electrophile in Friedel-Crafts acylation reactions, enabling the formation of aryl ketones. This reaction is a powerful tool for constructing carbon-carbon bonds with aromatic systems.[4][5]

Causality Behind Experimental Choices:

-

Catalyst: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is required to activate the acyl chloride and generate the highly electrophilic acylium ion.[4]

-

Solvent: A non-reactive, anhydrous solvent like dichloromethane or carbon disulfide is typically used.

-

Substrate: The aromatic substrate must be sufficiently electron-rich to undergo electrophilic aromatic substitution. The reaction generally fails with strongly deactivated aromatic rings.

Protocol: Lewis Acid-Mediated Friedel-Crafts Acylation

-

Catalyst Suspension: In an oven-dried flask under an inert atmosphere, suspend the Lewis acid catalyst (e.g., AlCl₃, 1.2 equivalents) in anhydrous DCM.

-

Acyl Chloride Addition: Cool the suspension to 0 °C and slowly add 2-Fluoro-5-(trifluoromethyl)benzoyl chloride (1.0 equivalent).

-

Arene Addition: Add the electron-rich arene (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Carefully quench the reaction by pouring it over crushed ice and dilute HCl.

-

Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the resulting aryl ketone by column chromatography or recrystallization.

Quantitative Reactivity Data

| Nucleophile | Product Type | Typical Reaction Conditions | Catalyst | Relative Reactivity |

| Primary/Secondary Amine | Amide | Anhydrous DCM, 0 °C to RT, with base | None | Very High |

| Alcohol | Ester | Anhydrous THF, 0 °C to RT, with base | DMAP (catalytic) | High |

| Electron-Rich Arene | Aryl Ketone | Anhydrous DCM, 0 °C to RT | Lewis Acid (e.g., AlCl₃) | Moderate to High |

Experimental Workflow Visualization

Workflow for N-Aryl Amide Synthesis.

Conclusion and Future Outlook

2-Fluoro-5-(trifluoromethyl)benzoyl chloride is a powerful and versatile reagent in organic synthesis. Its enhanced electrophilicity, a direct result of the electron-withdrawing fluorine and trifluoromethyl groups, allows for efficient reactions with a wide range of nucleophiles under relatively mild conditions. The protocols outlined in this guide provide a solid foundation for the synthesis of amides, esters, and aryl ketones, which are key intermediates in the development of new pharmaceuticals and agrochemicals.[2] Future research in this area will likely focus on expanding the scope of its applications, particularly in the development of novel catalytic systems that can further enhance its reactivity and selectivity, as well as its use in continuous flow chemistry for more efficient and scalable syntheses.

References

-

National Institutes of Health. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach.[Link]

- Google Patents. Synthetic method of 2-trifluoromethyl benzamide.

-

University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.[Link]

-

ACS Publications. Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction.[Link]

-

African Rock Art. 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.[Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation.[Link]

Sources

The Strategic Incorporation of Fluorine and Trifluoromethyl Groups: An In-depth Guide to Modulating Chemical Reactivity

Introduction: The Outsized Impact of a Small Atom

In the landscape of modern chemistry, few elements have had as profound an impact as fluorine. Its strategic incorporation into organic molecules, either as a single atom or as part of the trifluoromethyl (CF3) group, has become a cornerstone of innovation in pharmaceuticals, agrochemicals, and materials science.[1][2] Approximately 20% of all pharmaceutical drugs contain fluorine, a testament to its ability to fine-tune molecular properties.[1][3] This guide provides an in-depth exploration of the fundamental principles governing the reactivity of fluorinated compounds, offering researchers and drug development professionals the insights needed to harness the unique properties of this remarkable element.

Section 1: Fundamental Properties of Fluorine and the Trifluoromethyl Group

The unique behavior of fluorine and the trifluoromethyl group stems from a combination of potent electronic effects and distinct steric profiles.

1.1. Electronic Properties: A Tale of Two Effects

-

Inductive Effect (-I): Fluorine is the most electronegative element, and this property dominates its influence on reactivity.[2][4] It strongly withdraws electron density through the sigma bond network, a phenomenon known as the inductive effect. The trifluoromethyl group is an even more powerful electron-withdrawing group due to the cumulative effect of three fluorine atoms.[2][5] This potent inductive withdrawal significantly lowers the electron density of adjacent atoms and functional groups.

-

Resonance Effect (+M): While the inductive effect is dominant, fluorine can also act as a weak electron-donating group through resonance (mesomeric effect) by donating one of its lone pairs of electrons to an adjacent pi system. However, this effect is generally much weaker than its inductive pull.

The interplay of these electronic forces is crucial for understanding the reactivity of fluorinated molecules.

Diagram 1: Electronic Effects of Fluorine on an Aromatic Ring

Caption: Opposing electronic effects of fluorine on a benzene ring.

1.2. Steric and Bond Properties

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[2][6][7][8] This exceptional strength contributes significantly to the metabolic stability of fluorinated compounds.[2][8][9][10] The trifluoromethyl group, while comparable in size to an isopropyl group, has a unique steric profile that can influence molecular conformation and binding to biological targets.[2]

Section 2: Influence on Chemical Reactivity

The introduction of fluorine or a trifluoromethyl group dramatically alters the reactivity of a molecule.

2.1. Modulation of Acid-Base Properties

The potent electron-withdrawing nature of fluorine significantly increases the acidity of nearby functional groups by stabilizing the resulting conjugate base.[11] This is clearly demonstrated by comparing the pKa values of acetic acid and its fluorinated derivatives.

| Compound | Structure | pKa |

| Acetic Acid | CH₃COOH | 4.76 |

| Fluoroacetic Acid | FCH₂COOH | 2.59 |

| Difluoroacetic Acid | F₂CHCOOH | 1.24 |

| Trifluoroacetic Acid | F₃CCOOH | 0.23 |

Data compiled from various sources.

As the number of fluorine atoms increases, the pKa decreases, indicating a substantial increase in acidity. A similar, though less pronounced, effect is observed in amines, where fluorination decreases basicity by reducing the electron density on the nitrogen atom.[4][12][13]

2.2. Impact on Electrophilicity and Nucleophilicity

By withdrawing electron density, fluorine and trifluoromethyl groups increase the electrophilicity of adjacent carbon centers, making them more susceptible to nucleophilic attack.[5][9] Conversely, the nucleophilicity of nearby atoms is reduced.

2.3. Altering Reaction Mechanisms: The Case of Nucleophilic Aromatic Substitution (SNA)

A classic example of fluorine's unique influence on reactivity is in nucleophilic aromatic substitution (SNAr). Contrary to expectations based on leaving group ability (where F- is a poor leaving group), aryl fluorides are often more reactive than their chloro or bromo counterparts in SNAr reactions.[14]

The mechanism involves a two-step addition-elimination process via a negatively charged intermediate known as a Meisenheimer complex.[15][16][17] The rate-determining step is the initial attack of the nucleophile, which disrupts the aromaticity of the ring.[14][16][18] Fluorine's strong inductive effect powerfully stabilizes the negative charge in the Meisenheimer complex, lowering the activation energy of this slow step and thus accelerating the overall reaction.[16][18]

Diagram 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: Fluorine's role in stabilizing the Meisenheimer intermediate in SNAr.

Section 3: The Role of Fluorine in Drug Design and Development

The unique properties of fluorine and the CF3 group are strategically leveraged by medicinal chemists to enhance the efficacy and safety of drugs.[3][4][19][20]

3.1. Enhancing Metabolic Stability

One of the most significant applications of fluorination is to block metabolic oxidation.[11][19] The cytochrome P450 (CYP450) family of enzymes in the liver is responsible for metabolizing many drugs, often through oxidation of C-H bonds. Replacing a metabolically labile hydrogen atom with a fluorine atom can prevent this oxidation due to the high strength of the C-F bond.[10] This can increase the drug's half-life, improve its bioavailability, and reduce the formation of potentially toxic metabolites.[3][10] The CF3 group is also highly resistant to metabolic degradation.[8][9]

3.2. Modulating Binding Affinity and Selectivity

Fluorine can enhance a drug's binding affinity to its target protein through various interactions, including hydrogen bonding and electrostatic interactions.[4][20][21] The electron-withdrawing nature of fluorine can also alter the pKa of nearby functional groups, optimizing their ionization state for stronger binding.[4] Furthermore, the conformational constraints imposed by fluorine or a CF3 group can lock the molecule into a bioactive conformation, improving both affinity and selectivity.[19]

3.3. Fine-Tuning Physicochemical Properties

The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target.[4][9][20] For example, the para-trifluoromethyl group in fluoxetine (Prozac) increases its lipophilicity and penetration into the central nervous system.[19] However, the effect of fluorine on lipophilicity can be complex and context-dependent.

Section 4: Key Synthetic Methodologies

The development of efficient methods for introducing fluorine and trifluoromethyl groups is an active area of research.

4.1. Electrophilic Fluorination

Electrophilic fluorinating reagents, such as Selectfluor®, are used to introduce a fluorine atom into electron-rich substrates like aromatic compounds.[22][23] The mechanism is believed to proceed through a single-electron transfer (SET) pathway.[24][25]

Representative Protocol: Electrophilic Fluorination of an Activated Aromatic Compound

Objective: To synthesize 2-fluoro-1,3-dimethoxybenzene from 1,3-dimethoxybenzene using Selectfluor®.

Materials:

-

1,3-dimethoxybenzene (1.0 mmol)

-

Selectfluor® (1.1 mmol)

-

Acetonitrile (MeCN), anhydrous (10 mL)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Setup: A dry 50 mL round-bottom flask equipped with a magnetic stir bar is charged with 1,3-dimethoxybenzene (1.0 mmol).

-

Dissolution: Anhydrous acetonitrile (10 mL) is added to the flask, and the mixture is stirred until the starting material is fully dissolved.

-

Reagent Addition: Selectfluor® (1.1 mmol) is added to the solution in one portion under a nitrogen atmosphere.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-fluoro-1,3-dimethoxybenzene.

Causality: The electron-rich nature of the 1,3-dimethoxybenzene ring makes it susceptible to electrophilic attack. Selectfluor® acts as an electrophilic fluorine source ("F+"). The reaction is typically run in a polar aprotic solvent like acetonitrile to facilitate the dissolution of the ionic reagent.

4.2. Trifluoromethylation

Introducing the CF3 group can be achieved using various reagents. Hypervalent iodine reagents, such as Togni reagents, are popular for their ability to deliver a CF3 group through what is often a radical-mediated pathway, frequently catalyzed by a transition metal like copper.[26][27][28]

Diagram 3: General Workflow for a Copper-Catalyzed Trifluoromethylation

Caption: A typical experimental workflow for trifluoromethylation using a Togni reagent.

Conclusion

Fluorine and the trifluoromethyl group are far more than simple substituents; they are powerful tools for modulating chemical reactivity and optimizing molecular properties. By understanding their fundamental electronic and steric effects, researchers can rationally design molecules with enhanced stability, altered acidity, and improved biological activity. The continued development of novel fluorination and trifluoromethylation methodologies will undoubtedly expand the applications of organofluorine chemistry, paving the way for the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

-

Trifluoromethyl group - Wikipedia. Wikipedia. [Link]

-

General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. ACS Catalysis. [Link]

-

Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing. [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]

-

Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

-

Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing. [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]

-

Selectfluor - Wikipedia. Wikipedia. [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Synthetic Methods for Compounds Having CF3–S Units on Carbon by Trifluoromethylation, Trifluoromethylthiolation, Triflylation, and Related Reactions. ACS Publications. [Link]

-

Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. [Link]

-

Selectfluor: Mechanistic Insight and Applications. ResearchGate. [Link]

-

How Is Fluorine Used in the Medical Field? Inhance Technologies. [Link]

-

Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. Refubium - Freie Universität Berlin. [Link]

-

Roles of Fluorine in Drug Design and Drug Action (2019). SciSpace. [Link]

-

Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]

-

The incorporation of fluorine atoms or fluorinated groups into the structure of organic molecules severely alters their chemical. National Science Centre, Poland. [Link]

-

Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. PMC - NIH. [Link]

-

Concerted nucleophilic aromatic substitution with 19F− and 18F−. PMC - NIH. [Link]

-

Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Trifluoromethyl group - Grokipedia. Grokipedia. [Link]

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Wyzant. [Link]

-

Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC - PubMed Central. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Carbon–Fluorine Bond Formation. DASH (Harvard). [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

The pKa values of PFOA and other highly fluorinated carboxylic acids. PubMed. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

Togni Reagent: A Hypervalent Iodine Based Electrophilic Trifluoromethylation Reagent. ResearchGate. [Link]

-

The pKa values of PFOA and other highly fluorinated carboxylic acids. Semantic Scholar. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

(A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines... ResearchGate. [Link]

-

Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]

-

Measured pKa values (23 °C) for carboxylic acids 11, 39, 40 and amine... ResearchGate. [Link]

-

Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Langmuir. [Link]

-

Chemical characteristics of the trifluoromethyl group. Electrostatic potential map in the range of... ResearchGate. [Link]

-

Introduction of Fluorine and Fluorine-Containing Functional Groups. DASH (Harvard). [Link]

Sources

- 1. projekty.ncn.gov.pl [projekty.ncn.gov.pl]

- 2. grokipedia.com [grokipedia.com]

- 3. inhancetechnologies.com [inhancetechnologies.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. wyzant.com [wyzant.com]

- 15. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. pharmacyjournal.org [pharmacyjournal.org]

- 20. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 21. Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta | 22 Citations [scispace.com]

- 22. Selectfluor - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15202F [pubs.rsc.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Strategic Utility of 2-Fluoro-5-(trifluoromethyl)benzoyl Chloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties into small molecule candidates has become an indispensable tool for medicinal chemists. The unique physicochemical properties imparted by fluorine and fluorinated alkyl groups—such as the trifluoromethyl (CF3) group—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Among the vast arsenal of fluorinated building blocks, 2-Fluoro-5-(trifluoromethyl)benzoyl chloride stands out as a particularly versatile and powerful reagent for the introduction of the 2-fluoro-5-(trifluoromethyl)phenyl moiety, a privileged scaffold in a variety of therapeutic agents. This guide provides an in-depth exploration of the synthesis, reactivity, applications, and safe handling of this critical building block, grounded in field-proven insights and established scientific principles.

Physicochemical Properties and Structural Attributes

2-Fluoro-5-(trifluoromethyl)benzoyl chloride is a colorless to light yellow liquid characterized by the following properties:

| Property | Value | Reference(s) |

| CAS Number | 207981-46-2 | [3] |

| Molecular Formula | C₈H₃ClF₄O | [3] |

| Molecular Weight | 226.56 g/mol | [3] |

| Boiling Point | 191 °C (lit.) | [3] |

| Density | 1.499 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.468 (lit.) | [3] |

The strategic placement of a fluorine atom at the ortho position and a trifluoromethyl group at the meta position to the benzoyl chloride functionality synergistically influences its reactivity. The potent electron-withdrawing nature of both substituents enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity is a key attribute that underpins its utility in a broad range of chemical transformations.

Synthesis of 2-Fluoro-5-(trifluoromethyl)benzoyl Chloride: A Step-by-Step Protocol

The most common and reliable method for the preparation of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride is the chlorination of its corresponding carboxylic acid precursor, 2-Fluoro-5-(trifluoromethyl)benzoic acid. Thionyl chloride (SOCl₂) is a frequently employed chlorinating agent for this transformation.

Experimental Protocol: Synthesis from 2-Fluoro-5-(trifluoromethyl)benzoic Acid

Materials:

-

2-Fluoro-5-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or other inert solvent)

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a scrubbing system (to neutralize HCl and SO₂ byproducts)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acid chloride.

-

Reagent Addition: Charge the flask with 2-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 equivalent) and anhydrous toluene. Add a catalytic amount of anhydrous DMF (e.g., a few drops).

-

Chlorination: Slowly add thionyl chloride (1.5-2.0 equivalents) to the stirred suspension at room temperature. Gas evolution (HCl and SO₂) will be observed.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by GC-MS or TLC.

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-Fluoro-5-(trifluoromethyl)benzoyl chloride can be purified by vacuum distillation to yield a clear, colorless liquid.

Key Reactions and Mechanistic Insights

2-Fluoro-5-(trifluoromethyl)benzoyl chloride is a premier acylating agent, primarily utilized in two major classes of reactions: amide bond formation and Friedel-Crafts acylation.

Amide Bond Formation

The reaction of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride with primary or secondary amines is a robust and efficient method for the synthesis of N-substituted amides. This reaction proceeds via a nucleophilic acyl substitution mechanism.[1]

Mechanism:

-

The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the benzoyl chloride.

-

This forms a tetrahedral intermediate.

-